molecular formula C26H36O6 B13859867 Cortisone 17-Valerate

Cortisone 17-Valerate

Cat. No.: B13859867
M. Wt: 444.6 g/mol
InChI Key: FEUOHJKKWYWJDZ-MWVAKCCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortisone 17-Valerate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is an ester of cortisone, a naturally occurring glucocorticoid hormone produced by the adrenal cortex. This compound is commonly used in dermatology to treat various inflammatory skin conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cortisone 17-Valerate involves the esterification of cortisone with valeric acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cortisone 17-Valerate undergoes several types of chemical reactions, including:

    Oxidation: Conversion of cortisone to its inactive form.

    Reduction: Reduction of the ketone group to a hydroxyl group.

    Substitution: Esterification and hydrolysis reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Esterification is carried out using valeric acid and an acid catalyst, while hydrolysis requires a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include cortisone, hydrocortisone, and various esters and hydroxyl derivatives.

Scientific Research Applications

Cortisone 17-Valerate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Used in clinical research to develop new treatments for inflammatory and autoimmune diseases.

    Industry: Employed in the formulation of topical creams and ointments for dermatological use.

Mechanism of Action

Cortisone 17-Valerate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • Hydrocortisone Valerate
  • Betamethasone Valerate
  • Prednisolone Valerate

Uniqueness

Cortisone 17-Valerate is unique due to its specific esterification at the 17th position, which enhances its anti-inflammatory properties while minimizing systemic side effects. Compared to other similar compounds, it offers a balanced profile of potency and safety, making it a preferred choice for topical applications.

Properties

Molecular Formula

C26H36O6

Molecular Weight

444.6 g/mol

IUPAC Name

[(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C26H36O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-19,23,27H,4-12,14-15H2,1-3H3/t18-,19-,23+,24-,25-,26+/m0/s1

InChI Key

FEUOHJKKWYWJDZ-MWVAKCCVSA-N

Isomeric SMILES

CCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO

Canonical SMILES

CCCCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO

Origin of Product

United States

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